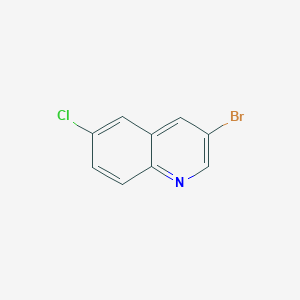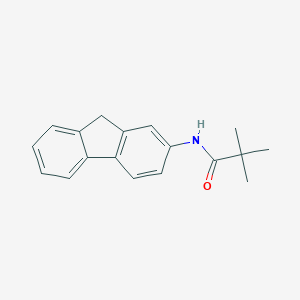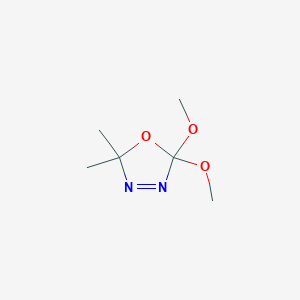![molecular formula C10H9BrO2 B178912 8-溴-3,4-二氢苯并[b]氧杂环庚因-5(2H)-酮 CAS No. 141106-23-2](/img/structure/B178912.png)
8-溴-3,4-二氢苯并[b]氧杂环庚因-5(2H)-酮
描述
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: is a chemical compound belonging to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
科学研究应用
Chemistry:
Organic Synthesis: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Drug Development: It serves as a building block for the development of new therapeutic agents, particularly in the field of central nervous system disorders.
Industry:
Material Science:
作用机制
Target of Action
The primary target of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one’s action are currently unknown . Understanding these effects requires knowledge of the compound’s target and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one: The synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods: Industrial production of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo oxidation reactions to form corresponding oxepin derivatives.
Reduction: The compound can be reduced to form 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxepin derivatives.
Reduction: 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol.
Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.
相似化合物的比较
Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs like doxepin.
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine: Another benzoxepine derivative with potential pharmacological applications.
Uniqueness:
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one:
属性
IUPAC Name |
8-bromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKQMHNFHKVGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438958 | |
| Record name | 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141106-23-2 | |
| Record name | 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
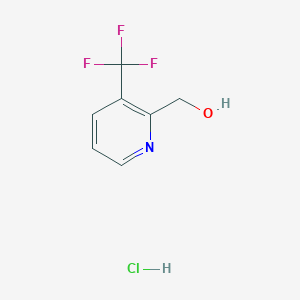
![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
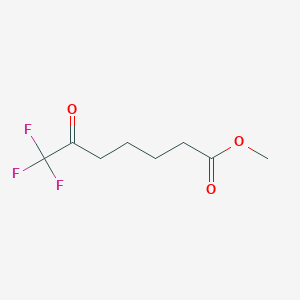
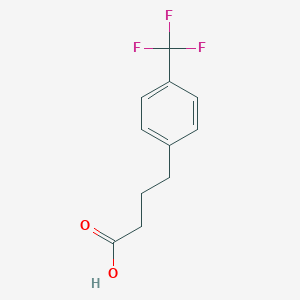
![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)
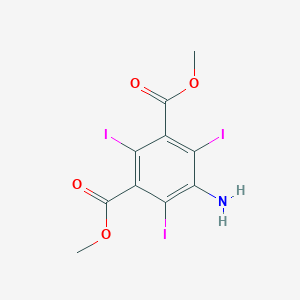
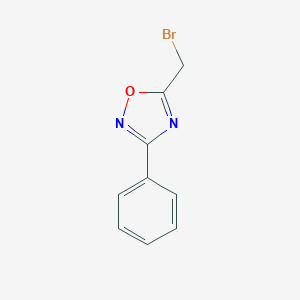
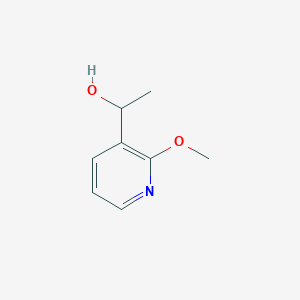
![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)
